Toluene-d3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trideuteriomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920750 | |
| Record name | (~2~H_3_)Methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-18-1 | |
| Record name | Benzene, methyl-d3- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_3_)Methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1124-18-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Isotopic Labeling Strategies for Toluene D3
Dechlorination-Based Synthesis Routes
Dechlorination reactions offer effective pathways for the synthesis of Toluene-d3, primarily by reducing chlorinated toluene (B28343) precursors in the presence of a deuterated reducing agent.
One prominent method for synthesizing toluene-α-d3 (this compound) involves the dechlorination of suitable precursors using zinc metal in conjunction with deuterated acetic acid (CH₃COOD or CD₃COOD) cdnsciencepub.com. This approach has been successfully extended to prepare other deuterated methyl benzenes. Early experiments demonstrated that while zinc dust and non-deuterated acetic acid in ether primarily yielded tolane dichloride, traces of toluene were also observed. Through careful optimization of reaction parameters, a procedure was established that consistently produced this compound with high yields cdnsciencepub.com.
The optimized procedure typically involves slowly adding benzotrichloride (B165768) to a stirred suspension of zinc dust and acetic acid-d (deuterated acetic acid) in absolute ether, maintaining the reaction temperature below +4°C. Under these controlled conditions, the formation of undesired byproducts like tolane dichloride is minimized, leading to a yield of 70% to 80% of toluene cdnsciencepub.com. The isotopic purity of the resulting this compound is directly influenced by the isotopic purity of the deuterated acetic acid used cdnsciencepub.comcdnsciencepub.com.
Table 1: Optimized Conditions for this compound Synthesis via Zinc/Deuterated Acetic Acid
| Reagent | Role | Condition/Quantity |
| Benzotrichloride | Precursor | Added slowly |
| Zinc Dust | Reducing Agent | Suspended |
| Deuterated Acetic Acid | Deuterium (B1214612) Source/Reagent | Used with optimum isotopic purity |
| Absolute Ether | Solvent | Used for suspension |
| Temperature | Reaction Condition | Maintained below +4°C |
| Yield | Outcome | 70-80% cdnsciencepub.com |
Toluene-α-d3 can be synthesized by derivatization from benzotrichloride (C₆H₅CCl₃) precursors cdnsciencepub.com. Benzotrichloride, also known as α,α,α-trichlorotoluene, is an organic compound where the three hydrogens of the methyl group in toluene are replaced by chlorine atoms wikipedia.orgnih.gov. The production of benzotrichloride itself typically involves the free radical chlorination of toluene, catalyzed by light or radical initiators wikipedia.orggoogle.com. This multi-step process allows for the selective introduction of deuterium atoms at the methyl group by subsequently reducing the trichloromethyl group with a deuterated reagent. The reaction of benzotrichloride with zinc and deuterated acetic acid effectively replaces the chlorine atoms with deuterium, yielding this compound cdnsciencepub.com.
Optimization of Isotopic Purity in this compound Synthesis
Achieving high isotopic purity is critical for this compound, especially when it is intended for applications like NMR spectroscopy or kinetic isotope effect studies where precise isotopic enrichment is required acs.org. The isotopic purity of the starting deuterated reagents, such as deuterated acetic acid, directly impacts the final purity of this compound cdnsciencepub.comcdnsciencepub.com.
Methods for optimizing isotopic purity include careful preparation of deuterated reagents to ensure their maximum deuterium content cdnsciencepub.comcdnsciencepub.com. For instance, the preparation of acetic acid-d of optimum isotopic purity is a described prerequisite for high-purity this compound synthesis cdnsciencepub.com. Furthermore, purification techniques like fractional distillation can be employed to separate the desired deuterated product from any remaining non-deuterated or partially deuterated impurities . Researchers often confirm isotopic purity, typically above 98 atom% D, using analytical techniques such as mass spectrometry and ¹H NMR spectroscopy, which can detect the absence of proton signals from the methyl group . The efficiency of deuterium incorporation in each synthesis step is a key factor influencing the final isotopic purity google.com.
Radiosynthesis Approaches for Specific this compound Isotopologues
While the provided outline specifically mentions "Radiosynthesis Approaches for Specific this compound Isotopologues" and cites a source fishersci.no, the search results for "Radiosynthesis this compound isotopologues" did not directly yield information on radiosynthesis of this compound. Source fishersci.no refers to Zinc (Zn) and its PubChem CID. Radiosynthesis typically involves the incorporation of radioactive isotopes. However, this compound itself, containing deuterium, is a stable isotope-labeled compound, not a radioisotope-labeled one. Deuterium is a safe, stable, and non-radioactive isotope of hydrogen google.com. Therefore, the term "radiosynthesis" would generally apply to compounds labeled with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), which are radioactive. The information found primarily discusses the synthesis of stable deuterated compounds like this compound.
Advanced Spectroscopic Characterization of Toluene D3
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, along with analysis of vibrational progressions in electronic spectra, provides fundamental information about the molecular structure and dynamics of Toluene-d3.
Infrared and Raman spectroscopy have been extensively utilized to characterize the vibrational modes of this compound. Studies have provided comprehensive vibrational assignments for toluene-α-d3 (C₆H₅CD₃) in its ground electronic state (S₀), with assignments corroborated by data from electronic spectra. tandfonline.comresearchgate.networktribe.comcdnsciencepub.comcdnsciencepub.com In the context of C₂ᵥ symmetry, which is often used for simplifying the analysis by neglecting interactions between the methyl group and the aromatic ring, all vibrational modes are Raman active, while only the a₁, b₁, and b₂ modes are infrared active. cdnsciencepub.com
Observed ground state fundamental frequencies for Toluene-α-d3 derived from near ultraviolet spectrum analysis include modes at 201, 305, 402, 500, 624, 759, and 1005 cm⁻¹. tandfonline.comresearchgate.nettandfonline.com These assignments are consistent with stretching vibrations of C-H groups within the aromatic ring, C=C ring stretching, and various stretching and deformation vibrations associated with the methyl group. researchgate.net
Table 1: Selected Ground State Fundamental Frequencies of Toluene-α-d3 (S₀)
| Frequency (cm⁻¹) | Assignment/Description | Reference |
| 201 | Fundamental frequency | tandfonline.comresearchgate.nettandfonline.com |
| 305 | Fundamental frequency | tandfonline.comresearchgate.nettandfonline.com |
| 402 | Fundamental frequency | tandfonline.comresearchgate.nettandfonline.com |
| 500 | Fundamental frequency | tandfonline.comresearchgate.nettandfonline.com |
| 624 | Fundamental frequency | tandfonline.comresearchgate.nettandfonline.com |
| 759 | Fundamental frequency | tandfonline.comresearchgate.nettandfonline.com |
| 1005 | Fundamental frequency | tandfonline.comresearchgate.nettandfonline.com |
The near ultraviolet absorption spectrum of toluene-α-d3 has been subject to detailed vibrational analysis, particularly concerning its 2665 Å system. tandfonline.comresearchgate.nettandfonline.com The (0,0) band, representing the electronic origin, has been precisely assigned at 37515 cm⁻¹ (equivalent to 2664.8 Å). tandfonline.comresearchgate.nettandfonline.com Analysis of the observed bands has allowed for the interpretation of both ground state and excited state fundamental frequencies. tandfonline.comresearchgate.nettandfonline.com
In the excited electronic state, specific fundamental frequencies have been identified, including 298, 316, 430, 528, 733, 930, 970, and 1130 cm⁻¹. tandfonline.comresearchgate.nettandfonline.com A notable isotopic shift of 40 cm⁻¹ for the (0,0) band of toluene-α-d3 has been observed relative to normal toluene (B28343), highlighting the impact of deuteration on the electronic transition energy. tandfonline.comresearchgate.net Furthermore, a non-planar geometrical configuration has been suggested for the excited electronic state, based on the intensities of certain low-magnitude upper state fundamentals. tandfonline.comresearchgate.net High-resolution absorption systems at 266.7 nm have also been studied for toluene and its deuterated isomers. researchgate.net
Table 2: Selected Excited State Fundamental Frequencies of Toluene-α-d3
Intramolecular Vibrational Redistribution (IVR) is a critical process where vibrational energy is transferred between different parts of a polyatomic molecule, significantly impacting chemical reactivity. nottingham.ac.uk The IVR dynamics in the first electronically excited states (S₁) of this compound have been investigated using picosecond time-resolved photoelectron imaging spectroscopy. researchgate.netrsc.orgresearchgate.net
Studies focusing on the excitation of a mode with predominant C-CH₃ stretching character and an internal energy of approximately 1200 cm⁻¹ have revealed specific IVR lifetimes. researchgate.netrsc.org For this compound, the IVR lifetime was determined to be 15 ps. researchgate.netrsc.org Comparative studies have shown that "doorway states" play a crucial role in mediating IVR dynamics in both toluene and this compound, contributing to the reduction of their IVR lifetimes. researchgate.netrsc.org Methyl substitution generally leads to a significant increase in the IVR rate, while deuteration of the methyl rotor, as seen in p-fluorothis compound, can result in a smaller, two- to four-fold increase in the IVR rate. aip.org The interaction between the methyl group's internal rotation and the ring's vibrational motions provides a facile route for IVR. aip.orgresearchgate.net
Table 3: IVR Lifetimes in Electronically Excited States
| Molecule | Internal Energy (cm⁻¹) | IVR Lifetime (ps) | Reference |
| This compound | ~1200 | 15 | researchgate.netrsc.org |
| Toluene | ~1200 | 12 | researchgate.netrsc.org |
| p-Fluorotoluene | ~1200 | 50 | researchgate.netrsc.org |
Spectroscopic investigations have provided insights into the internal rotation of the methyl group and the occurrence of Fermi resonances in this compound. The methyl group in toluene, including its deuterated forms, exhibits a preferred staggered conformation in both the ground (S₀) and first excited (S₁) electronic states. worktribe.comaip.orgresearchgate.net
Rotationally resolved fluorescence excitation spectra of this compound have been utilized to determine key parameters related to its internal rotor dynamics, including internal rotor constants (F), barrier heights (V₆), and torsion-rotation coupling constants (A_F'). aip.orgresearchgate.netsemanticscholar.org For normal toluene, the barrier heights to internal rotation are small, with V₆(S₀) measured at -4.874 cm⁻¹ and V₆(S₁) at -26.376 cm⁻¹. aip.orgresearchgate.net The methyl internal rotation significantly influences IVR rates by increasing the number of states that can couple through the exchange of energy between ring vibration and internal rotation. aip.orgaip.org
Fermi resonances, which involve the coupling of vibrational modes with similar energies, have been identified in this compound. A complex Fermi resonance feature at approximately 460 cm⁻¹ above the S₁ origin has been observed in toluene, and similar resonances have been identified in the cation. worktribe.comresearchgate.netnottingham.ac.uknih.govdntb.gov.ua Specifically, in S₁ this compound, the 1₁/4₁16b₁ Fermi resonance gives rise to vibrational energy levels at 713 and 731 cm⁻¹. nottingham.ac.uk
Electronic Spectroscopy and Photophysical Dynamics
Electronic spectroscopy, particularly time-resolved techniques, is crucial for understanding the excited-state dynamics and relaxation pathways of this compound.
Femtosecond time-resolved photoelectron spectroscopy has been employed to investigate the dynamics of highly excited Toluene-α,α,α-d3 (C₆H₅CD₃). nih.govresearchgate.netrsc.org This technique typically involves a VUV pump-IR probe scheme, where the molecule is initially excited by a vacuum ultraviolet (VUV) pump beam (e.g., ~160 nm, corresponding to the 5th harmonic of a Ti:sapphire laser) to populate highly excited electronic states. nih.govresearchgate.netrsc.org This excitation often leads to the population of superimposed electronic states, such as the valence S₃ and Rydberg 4p states. nih.govresearchgate.netrsc.org Subsequent ionization and dissociation are induced by an infrared (IR) probe beam (e.g., 800 nm). nih.govresearchgate.netrsc.org
Analysis of the transient signals from parent (P⁺) and fragment ions (e.g., [P-H]⁺ or [P-D]⁺) indicates the presence of two distinct relaxation processes: one originating from the Rydberg states and another from the S₃ valence state. nih.govrsc.org Using a rate equation model, specific decay times for these processes have been determined. For Toluene-α,α,α-d3, similar decay times of 77 ± 10 fs and 78 ± 10 fs were observed for relaxation from the Rydberg and S₃ valence states, respectively. rsc.org
A small but unambiguous periodical modulation in the fragment ion signals has been attributed to out-of-plane bending oscillations that involve the methyl group. nih.govresearchgate.netrsc.org Investigations into the H-loss and D-loss dissociation channels for Toluene-α,α,α-d3, where both pathways are active, revealed that the ratio of H/D-loss dissociation reactions decreases as the pump-probe delay time increases. nih.govresearchgate.netrsc.org The relaxation from excited valence states has also been shown to depend on the relative positions of the methyl groups on the ring. researchgate.net
Relaxation Pathways from Rydberg and Valence Electronic States in this compound
Studies involving this compound have explored relaxation pathways from its Rydberg and valence electronic states, particularly in the context of cluster systems. For instance, two-color mass-resolved excitation spectra of this compound/ammonia (B1221849) and this compound/water clusters have been utilized to understand their ion chemistry and dissociation colostate.educolostate.edu. When the cluster ion undergoes an I+-S1 transition, it is left in a highly excited vibrational state, which leads to extensive fragmentation colostate.edu. In this compound(H2O)n clusters, fragments such as (H2O)xD+ and this compound+(H2O)n-1 are observed colostate.edu. For smaller clusters (n≤3), the primary fragmentation pathway involves the loss of a single water molecule colostate.edu. Similarly, for this compound(NH3)n, specific features are identified in the (NH3)nD+ mass channel, indicating the presence of deuterated species colostate.edu.
Investigation of Hydrogen- and Deuterium-Loss Dissociation Channels in Toluene-α,α,α-d3
The dynamics of hydrogen- (H-) and deuterium- (D-) loss dissociation channels in Toluene-α,α,α-d3 have been investigated using techniques like VUV pump-IR probe mass spectroscopy rsc.org. Research indicates that for Toluene-α,α,α-d3, where both H-loss and D-loss channels are operational, the ratio of the abundance of H/D-loss dissociation reactions decreases as the pump-probe delay time increases rsc.org. This suggests a time-dependent competition between these fragmentation pathways. Furthermore, studies on the pyrolysis of Toluene-α,α,α-d3 behind shock waves have shown the formation of hydrogen and deuterium (B1214612) atoms, contributing to the understanding of its thermal decomposition mechanisms acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the subtle electronic and structural effects of isotopic substitution in this compound.
Deuterium/Hydrogen Isotope Effects on Carbon-13 NMR Chemical Shifts in Toluene-α-d3
The 2H/1H isotope effect on Carbon-13 (13C) NMR chemical shifts, denoted as nΔ (where 'n' is the number of intervening bonds between 2H and 13C nuclei), in Toluene-α-d3 is notably solvent-dependent researchgate.netcdnsciencepub.com. A positive nΔ value indicates increased shielding in the deuterated species researchgate.netcdnsciencepub.com. For example, the one-bond isotope effect (1Δ) in Toluene-α-d3 shows significant variation across different solvents:
| Solvent | 1Δ (ppb) |
| CD3OH | 817 |
| Acetone-d6 | 869 |
| CH2I2 | 868 |
This 1Δ value exhibits a linear dependence on the refractive index (nD) of the solvent, allowing for extrapolation to nD = 1 researchgate.netcdnsciencepub.com. Longer-range isotope effects, such as 5Δ, have also been reported researchgate.netcdnsciencepub.com.
Solvent Dependence of Isotope Effects in Toluene-α-d3 NMR
The solvent plays a crucial role in influencing the observed isotope effects in Toluene-α-d3 NMR. The variation in 1Δ across different solvents, as shown in the table above, highlights this dependence researchgate.netcdnsciencepub.com. The larger 1Δ values observed in more polarizable solvents, such as CH2I2, are plausibly attributed to increased van der Waals interactions cdnsciencepub.com. These interactions can lead to greater deshielding in the undeuterated molecule, thereby affecting the observed isotope shift cdnsciencepub.com. This solvent-induced change in isotope effects on nuclear shielding is considered significant, especially where intermolecular interactions or solvent-dependent equilibria are involved cdnsciencepub.com.
Hyperconjugative Models in Toluene-α-d3 Isotope Effects
The hyperconjugative model has been extensively tested to explain the deuterium/hydrogen isotope effects in Toluene-α-d3 researchgate.netcdnsciencepub.com. This model posits that a carbon-deuterium (C-D) bond is a poorer electron donor to the aromatic system compared to a carbon-hydrogen (C-H) bond researchgate.netcdnsciencepub.com. For various α-substituted toluene derivatives, a linear relationship has been observed between the negative 5Δ (a five-bond isotope effect) and the expectation value of sin2 θ, where θ represents the angle by which the C-D bond twists out of the benzene (B151609) plane researchgate.netcdnsciencepub.com.
However, the hyperconjugative model demonstrates quantitative limitations when applied to Toluene-α-d3 derivatives bearing polar substituents on the side chain, such as C6H5CD2X where X = Cl, COOH, CN, or OH researchgate.netcdnsciencepub.com. For instance, very large negative 5Δ and 3Δ values are observed when X = OH, which are not quantitatively accounted for by the model researchgate.netcdnsciencepub.com. This suggests that while hyperconjugation is a significant factor, other electronic or steric effects may also contribute to the observed isotope shifts, particularly with certain polar functionalities researchgate.netcdnsciencepub.comwikipedia.org.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides critical information regarding the molecular weight, elemental composition, and structural characteristics of this compound through its fragmentation patterns. The electron ionization mass spectrum of this compound (C7H5D3) typically shows a molecular ion at m/z 95 nih.govnist.gov. This corresponds to the expected molecular weight of 95.16 g/mol nih.govsigmaaldrich.com.
In cluster studies, mass spectrometry reveals detailed fragmentation pathways. For instance, in this compound/ammonia and this compound/water clusters, ion fragmentation is prevalent, leading to the formation of solvated protons and benzyl (B1604629) radicals colostate.educolostate.edu. The fragmentation reactions are dependent on cluster size and the energy deposited in the ion during excitation colostate.edu. Specific fragment ions observed include (H2O)xD+ and this compound+(H2O)n-1 in water clusters, and features in the (NH3)nD+ mass channel for ammonia clusters colostate.educolostate.edu. The analysis of these fragmentation patterns helps in elucidating the ion chemistry and dissociation mechanisms within these systems colostate.educolostate.edu. Mass spectrometry techniques, including LC-MS/MS, are also employed for the analysis of toluene metabolites, with deuterated internal standards like creatinine-d3 used for quantification phytronix.com.
Time-of-Flight Mass Spectrometry (TOF-MS) for Fragment Ion Dynamics
Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique employed to investigate the fragmentation dynamics of molecules, including this compound, by analyzing the mass-to-charge ratio (m/z) and arrival times of fragment ions. Studies utilizing TOF-MS have provided detailed insights into the unimolecular fragmentation of toluene and its deuterated analogues, particularly concerning the formation of the C₇H₇⁺ ion gwu.educapes.gov.brrsc.orgresearchgate.net.
In the context of toluene-α,α,α-d3 (C₆H₅CD₃), TOF-MS has been instrumental in examining the dynamics of hydrogen (H) and deuterium (D) loss channels. Research has shown that the ratio of H-loss to D-loss dissociation reactions in toluene-α,α,α-d3 decreases as the pump-probe delay time increases rsc.org. This observation provides critical information regarding the energy redistribution and dissociation pathways within the excited molecular ion.
The fragmentation of toluene, including its deuterated forms, often involves the formation of the highly stable tropylium (B1234903) ion (C₇H₇⁺ or C₇D₇⁺ in the deuterated case) at m/z 91 (or m/z 94 for C₇D₇⁺ from this compound). This formation is frequently accompanied by extensive hydrogen and deuterium scrambling between the ring and methyl positions prior to fragmentation gwu.educapes.gov.brresearchgate.net. This scrambling indicates a rapid isomerization of the molecular ion before dissociation.
Furthermore, TOF-MS has been used to study the metastable unimolecular dissociation of doubly charged C₇H₇²⁺ ions produced from toluene. These studies have identified various competing charge separation channels and quantified the kinetic energy release (KER) associated with these fragmentation processes, with average KER values ranging from 2.5 to 3.5 eV for C₇H₇²⁺ researchgate.net. Electron impact ionization of toluene has also been investigated, revealing the formation of various fragments like C₇H₈⁺ (parent ion) and C₇H₇⁺, and their respective cross-sections at different ionization energies researchgate.net.
A summary of typical fragment ions and their m/z values observed in the mass spectrometry of toluene (and relevant for understanding this compound fragmentation) is provided below:
| Fragment Ion | Chemical Formula (Toluene-h8) | m/z (Toluene-h8) | Relevant Deuterated Analog (this compound) | m/z (this compound) |
| Parent Ion | C₇H₈⁺ | 92 | C₆H₅CD₃⁺ | 95 |
| Tropylium Ion | C₇H₇⁺ | 91 | C₆H₄CD₃⁺ or C₆H₅CD₂⁺ or C₇D₃H₄⁺ | 94 (if C₇D₃H₄⁺) |
| Phenyl Radical | C₆H₅⁺ | 77 | C₆H₅⁺ | 77 |
| Methyl Radical | CH₃⁺ | 15 | CD₃⁺ | 18 |
| Benzyl Radical | C₇H₇⁺ | 91 | C₆H₅CD₂⁺ (if methyl H-loss) | 93 |
Note: The exact m/z for deuterated fragments can vary depending on the specific H/D loss and scrambling patterns.
Chemical Ionization Mass Spectrometry (CIMS) for Oxidation Intermediates Quantification
Chemical Ionization Mass Spectrometry (CIMS) is a soft ionization technique that provides valuable insights into gas-phase ion-molecule reactions and can be applied to study the formation and quantification of intermediates, including those relevant to oxidation processes. Unlike electron impact ionization, CIMS typically produces less fragmentation, leading to prominent protonated molecular ions (MH⁺) or adduct ions, which are crucial for identifying reaction intermediates core.ac.uk.
In the context of toluene, methane (B114726) chemical ionization primarily yields protonated toluene (MH⁺) cdnsciencepub.com. While direct quantification of specific "oxidation intermediates" of this compound using CIMS is not extensively detailed in the provided search results, the technique's capability to induce and study fragmentation through more exothermic protonation, such as with H₃⁺ reagent gas, is noted cdnsciencepub.com. This enhanced fragmentation can be leveraged to probe the pathways leading to various ionic species, which can represent or be indicative of oxidation intermediates.
The formation of long-lived collision complexes between reagent ions (e.g., CH₅⁺) and aromatic molecules like toluene has been observed in CIMS, suggesting that complex bond rearrangements can occur within these transient species cdnsciencepub.com. For this compound, CIMS could be used to track the incorporation of oxygen-containing species (e.g., from O₂ or H₂O reagent gases) into the deuterated molecule, providing insights into the initial steps of oxidation and the stability of the resulting intermediates. By analyzing the m/z shifts due to deuterium, specific pathways involving the methyl group or the aromatic ring during oxidation can be elucidated.
Analysis of Cluster Ion Fragmentation Involving this compound
The study of cluster ion fragmentation involving this compound provides a microscopic view of solvation effects and intermolecular chemistry. Mass-resolved excitation spectroscopy has been employed to investigate toluene-water and toluene-ammonia clusters, revealing extensive ion chemistry and fragmentation pathways upon ionization dtic.mildtic.milcolostate.eduaip.orgdntb.gov.ua.
For this compound(H₂O)n clusters, the fragmentation patterns are dependent on the cluster size and the energy deposited during the ionization process colostate.edu. For smaller clusters (n ≤ 3), the predominant fragmentation pathway involves the loss of a single water molecule. However, for larger clusters (n ≥ 4), the preferred fragmentation shifts towards the generation of solvated protons, specifically (H₂O)nH⁺ ions dtic.milcolostate.edu. This indicates a transition in the dominant reaction mechanism as the solvation shell grows.
The prevalence of cluster ion fragmentation in these systems is attributed to the stability of the products, such as solvated protons and benzyl radicals, and the highly vibrationally excited state of the cluster ion following the photoinduced transition dtic.milcolostate.edu. For instance, the fragmentation of toluene⁺(H₂O)₃ to yield (H₂O)₃H⁺ and a benzyl radical proceeds via two distinct pathways with characteristic generation times of less than 60 ns and 480 ns, respectively dtic.milcolostate.edu.
Deuteration studies, such as those on this compound/ammonia clusters, are critical for elucidating the intricate ion chemistry within these systems. They help in distinguishing between hydrogen and deuterium transfer processes and identifying the specific sites of reaction dtic.milaip.org. The enhanced fragmentation observed in toluene/ammonia systems compared to toluene/water systems is likely due to the formation of more highly stabilized products, with ammonia clusters exhibiting higher basicity dtic.mil.
The following table summarizes key fragmentation pathways observed in toluene/water clusters, which are relevant to understanding this compound cluster fragmentation:
| Parent Cluster Ion | Preferred Fragmentation Pathway (n ≤ 3) | Preferred Fragmentation Pathway (n ≥ 4) | Stable Products |
| Toluene⁺(H₂O)n | Loss of H₂O | Formation of (H₂O)nH⁺ | Solvated protons, Benzyl radical |
| This compound⁺(H₂O)n | Loss of H₂O | Formation of (H₂O)nH⁺ or (H₂O)xD⁺ | Solvated protons/deuterons, Benzyl radical |
Mechanistic Investigations and Isotope Effects in Toluene D3 Reactions
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effects (KIEs) quantify the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. Formally, KIE is the ratio of rate constants for reactions involving the lighter isotope (kL) to the heavier isotope (kH) (KIE = kL/kH). These effects arise primarily from differences in the zero-point energies of vibrational modes associated with the isotopic substitution, providing direct evidence about the nature of the transition state. wikipedia.orggoogle.com
Studies involving the high-energy processes like photodissociation of Toluene-α,α,α-d3 (C₆H₅CD₃) have provided insights into bond cleavage mechanisms. When Toluene-α,α,α-d3 undergoes photodissociation at 6.4 eV under collision-free conditions, major dissociation channels observed include the formation of C₆H₅CD₂ + D and C₆H₅ + CD₃. researchgate.net Furthermore, photofragments such as CD₂H, CDH₂, and CH₃, along with their heavier counterparts C₆H₄D, C₆H₃D₂, and C₆H₂D₃, have been detected. researchgate.net These findings indicate that isomerization pathways, where carbon and hydrogen atoms of the alkyl group exchange with those in the aromatic ring, compete with direct C-C and C-H bond dissociation. researchgate.net The ratio of H-loss to D-loss dissociation reactions has been observed to decrease as the pump-probe delay time increases, highlighting the kinetic differences between protium (B1232500) and deuterium (B1214612) abstraction. researchgate.net Investigations into the pyrolysis of Toluene-d3 and Toluene-d8 (B116792) have also focused on the formation of hydrogen and deuterium atoms behind shock waves, contributing to the understanding of thermal decomposition mechanisms. acs.org
Benzylsuccinate synthase (BSS) catalyzes a unique anaerobic reaction where toluene (B28343) is added to fumarate (B1241708) to yield (R)-benzylsuccinate. nih.govresearchgate.netbiorxiv.orgnih.gov This reaction is initiated by the abstraction of a hydrogen atom from the methyl group of toluene by a glycyl radical. nih.govbiorxiv.orgnih.govmpg.de Deuterium kinetic isotope effects (KIEs) have been extensively studied to probe the mechanism of BSS, particularly using deuterated toluene as a substrate. biorxiv.orgnih.govuni-konstanz.de
Observed KIEs on Vmax and Vmax/Km for the BSS-catalyzed reaction with deuterated toluene are presented in the table below. At 30 °C, the KIEs were 1.7 ± 0.2 for Vmax and 2.9 ± 0.1 for Vmax/Km. These values increased slightly to 2.2 ± 0.2 and 3.1 ± 0.1, respectively, at 4 °C. nih.gov These KIE values, while significant, are lower than the corresponding intrinsic isotope effects, suggesting that the hydrogen abstraction from toluene, though kinetically important, is not the sole rate-determining step. nih.gov
Further research has shown that significant hydrogen isotope fractionation occurs only when the methyl group of toluene is labeled with deuterium. uni-konstanz.de For instance, a D/H isotope fractionation of 1.580 was observed in a cell-free BSS assay using a mixture of 50% Toluene-d8 and 50% non-labeled toluene, which was 30% greater than observed in growing Desulfobacula cetonicum cells. uni-konstanz.de This indicates that the initial enzymatic attack at the methyl group is the primary step responsible for hydrogen isotope fractionation. uni-konstanz.de
Table 1: Deuterium Kinetic Isotope Effects in Benzylsuccinate Synthase
| Isotope Effect Type | Temperature (°C) | Value (± SD) | Substrate Type | Source |
| Vmax | 30 | 1.7 ± 0.2 | Deuterated Toluene | nih.gov |
| Vmax | 4 | 2.2 ± 0.2 | Deuterated Toluene | nih.gov |
| Vmax/Km | 30 | 2.9 ± 0.1 | Deuterated Toluene | nih.gov |
| Vmax/Km | 4 | 3.1 ± 0.1 | Deuterated Toluene | nih.gov |
| D/H fractionation | Not specified | 1.580 | 50% Toluene-d8 + 50% Toluene | uni-konstanz.de |
Atmospheric Oxidation Chemistry of this compound
Toluene is a significant volatile organic compound in the atmosphere, and its oxidation chemistry plays a crucial role in air quality. Deuterated analogs like this compound are employed to unravel complex atmospheric reaction mechanisms and identify key oxidation products.
The primary atmospheric removal pathway for toluene is its reaction with hydroxyl (OH) radicals. This reaction proceeds predominantly via OH-addition to the aromatic ring, with a minor but significant contribution from hydrogen abstraction from the methyl group. acs.orgresearchgate.netchemrxiv.orgrsc.orgcopernicus.orgoberlin.eduoberlin.eduresearchgate.netosti.gov While OH-addition is generally dominant at lower temperatures, H-abstraction from the methyl group is an important pathway that should not be overlooked in atmospheric chemistry models. acs.orgosti.gov
Studies utilizing partially deuterated CD₃-toluene (this compound) have been instrumental in discerning specific mechanistic details. For instance, observations regarding the formation of certain oxidized products, such as O₉-RO₂ radicals, show identical results for both protiated toluene and CD₃-toluene, suggesting that the methyl group may not play a direct role in the formation of these specific products. nih.gov This finding challenges some earlier mechanistic understandings. nih.gov
Theoretical and experimental studies have provided detailed branching ratios for the various pathways of the toluene + OH reaction, as shown in Table 2. The formation of cresols is a dominant pathway from toluene-OH adducts, typically occurring via hydrogen abstraction with molecular oxygen. researchgate.netcopernicus.orgcaltech.eduacs.org Dealkylation has also been identified as a significant pathway in toluene oxidation. acs.org
Table 2: Branching Ratios for Toluene + OH Reaction Pathways
| Product/Adduct | Branching Ratio (%) (Source 1) chemrxiv.org | Branching Ratio (%) (Source 2) rsc.org |
| Ortho-adducts | 50.8 | 69.8 |
| Benzyl (B1604629) radical + H₂O | 21.1 | 11.9 |
| Ipso-adduct | 16.3 | 7.3 |
| Para-adduct | 6.1 | 5.1 |
| Meta-adduct | 4.6 | 5.1 |
Deuterated toluene, including methyl-deuterated (D3) and per-deuterated (D8) forms, has been employed in simulated atmospheric reaction studies to aid in the spectral interpretation and identification of oxidation products. pdx.edu These experiments have confirmed the existence of previously identified products, validated hypothesized products, and led to the discovery of new, unidentified products. pdx.edu Detailed mechanistic steps for the formation and destruction of these reaction products have been outlined based on such studies. pdx.edu
Analysis of products typically involves techniques like triple-stage quadrupole mass spectrometry with collision-induced dissociation (CID) for molecular weight determination and fragmentation analysis. pdx.edu Gas-phase products identified in toluene photooxidation experiments include glyoxal, methyl glyoxal, unsaturated carbonyl compounds, and benzaldehyde (B42025), with second-generation products such as acetic acid, formaldehyde, formic acid, and acetaldehyde (B116499) also detected. researchgate.netnih.gov While these product yields are often reported for protiated toluene, the use of deuterated analogs is crucial for tracing atom movements and confirming proposed reaction pathways. For instance, ring-retaining products like o-cresol (B1677501) (8.0 ± 1.8%), m-cresol (B1676322) (0.4 ± 0.1%), p-cresol (B1678582) (2.4 ± 0.6%), benzyl alcohol (0.5 ± 0.1%), and benzaldehyde (4.6 ± 1.7%) have been quantified under NOx-free conditions at 298 K. researchgate.net
Table 3: Yields of Key First-Generation Products from Toluene Photooxidation
| Product | Yield (%) (NOx-free, 298 K) researchgate.net |
| o-cresol | 8.0 ± 1.8 |
| m-cresol | 0.4 ± 0.1 |
| p-cresol | 2.4 ± 0.6 |
| Benzyl alcohol | 0.5 ± 0.1 |
| Benzaldehyde | 4.6 ± 1.7 |
Catalytic Reaction Mechanisms
Catalytic processes involving toluene derivatives often benefit from the use of this compound to elucidate the exact pathways of C-H activation and subsequent functionalization. The selective activation of specific C-H bonds is a key challenge in organic synthesis, and isotopic labeling helps to unravel these complex transformations.
The selective activation of methyl C-H bonds in toluene by atomic oxygen on metallic surfaces, such as gold (Au(111)), has been a subject of detailed mechanistic studies. Research indicates that toluene is activated at its methyl C-H bonds by atomic oxygen adsorbed on the Au(111) surface. researchgate.netharvard.edu This activation is in line with toluene's gas-phase acidity. harvard.edu
Experiments involving the titration of the activated species with HCOOD (deuterated formic acid) have shown the formation of C₆H₅CHD₂, suggesting that a significant portion of the toluene undergoes double deprotonation at the methyl carbon. researchgate.netharvard.edu Even at low surface coverages of atomic oxygen, heating the activated species above room temperature yields gas-phase products such as CO, CO₂, and water, indicating the facile formation of an adsorbed benzoate. harvard.edu This contrasts with simple oxygen insertion into a carbene to form benzyl benzyloxy. harvard.edu At higher oxygen pre-coverages, benzoic acid is observed to form between 400 and 500 K. harvard.edu
This selective activation highlights the role of the metallic surface and atomic oxygen in targeting the benzylic C-H bonds, which are generally more reactive due to their lower bond dissociation energy compared to the aromatic ring C-H bonds. frontiersin.org Deuterium labeling, if applied to this compound in such studies, would further confirm the involvement of the methyl C-H bonds in the activation process through observable kinetic isotope effects.
Asymmetric photocatalytic C-H functionalization offers a powerful strategy for synthesizing enantioenriched compounds from abundant hydrocarbon feedstocks, including toluene derivatives. nih.govacs.org This approach leverages visible-light-mediated organocatalysis to directly functionalize C-H bonds. acs.orgnih.gov
A notable mechanism involves the combination of a chiral excited-state iminium ion (as an oxidant) and its basic counteranion. This synergistic action triggers the generation of benzylic radicals through a sequential multisite proton-coupled electron transfer mechanism. acs.orgnih.gov This methodology has proven effective for a wide range of toluene derivatives, tolerating various functional groups. acs.org Both primary, secondary, and tertiary benzylic hydrocarbons can be functionalized, yielding chiral products with good enantioselectivity. nih.govacs.org The reaction exhibits selectivity for the benzylic position, leaving other oxidizable moieties like cyclopropyl (B3062369) and allyl groups untouched. acs.org
Computational chemistry, particularly Density Functional Theory (DFT) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, plays a crucial role in understanding the reaction kinetics of this compound systems. These methods provide atomistic insights into reaction pathways, transition states, and the influence of isotopic substitution on reaction rates. aip.orgnih.govwikipedia.org
Density Functional Theory (DFT): DFT is a widely used quantum chemical method for characterizing molecules, potential energy surfaces (PES), and reaction barriers. acs.orgresearchgate.net It allows for the calculation of relative energies, molecular degrees of freedom, and other fundamental properties of reactants, products, and transition states. acs.org DFT calculations can be enhanced with dispersion corrections (e.g., DFT-D3) to improve accuracy, especially for systems involving London dispersion interactions. aip.orgacs.orgresearchgate.netrsc.org
In the context of toluene reactions, DFT has been used to study the potential energy surfaces of reactions involving toluene and radicals, such as hydroxyl radicals (OH). chemrxiv.orgresearchgate.net These studies help to identify critical points on the PES, including transition states, and to understand the various reaction channels (e.g., addition, abstraction, substitution). chemrxiv.org For instance, DFT calculations have been employed to explore the reaction kinetics of toluene with OH radicals, focusing on branching ratios of competing channels. chemrxiv.orgresearchgate.net The B2PLYP-D3 method with a 6-311++G(d,p) basis set has been used for optimizing the PES, with single-point energies refined using higher-level methods like CCSD(T)-F12. chemrxiv.org
DFT is also essential for investigating the effects of external electrostatic fields on hydrocarbon reaction kinetics and for assessing the charge distribution of molecules. aip.org The B3LYP hybrid exchange-correlation functional with D3 dispersion correction is commonly used in such studies. aip.org
Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: RRKM theory is a statistical concept in chemical kinetics that describes the unimolecular decomposition of molecules. wikipedia.orgontosight.ai It was developed to compute estimates of unimolecular reaction rates from characteristics of the potential energy surface. wikipedia.org Key principles of RRKM theory include the statistical assumption of energy distribution among vibrational modes, the concept of transition state theory, and the use of a microcanonical ensemble. ontosight.ai
RRKM, often combined with master equation (ME) simulations, is used to calculate temperature- and pressure-dependent rate coefficients, incorporating quantum effects like tunneling and potential energy surface crossings. acs.orgchemrxiv.orgresearchgate.netresearchgate.net For example, the reaction kinetics of toluene with OH radicals have been systematically studied using high-level quantum chemical methods combined with RRKM/master equation simulations. chemrxiv.orgresearchgate.net These simulations account for anharmonic effects, which are crucial for accurate rate coefficient predictions. chemrxiv.orgresearchgate.net The particle-in-a-box approximation can be used to treat anharmonicity in such systems. chemrxiv.org
In studies involving hydrogen abstraction reactions from toluene, RRKM theory, often calibrated by variational transition state theory (VTST), is employed to calculate pressure-falloff effects. researchgate.netacs.org This approach allows for the incorporation of variational, multidimensional tunneling, and torsional anharmonic effects into pressure-dependent reaction rate constants. researchgate.net The use of this compound in conjunction with these computational methods is critical for validating theoretical models by comparing calculated kinetic isotope effects with experimental observations, thereby providing deeper insights into the reaction mechanisms and the nature of transition states.
Applications of Toluene D3 in Advanced Research Domains
Analytical Chemistry Methodologies
The substitution of protium (B1232500) with deuterium (B1214612) in the methyl group of toluene (B28343) provides a distinct mass difference that is readily detectable by mass spectrometry, making Toluene-d3 a valuable compound in modern analytical techniques.
In quantitative analysis, particularly using GC-MS, an internal standard is crucial for improving the accuracy and precision of the results by correcting for variations in sample injection, handling, and instrument response. pcc.eu Deuterated compounds are considered ideal internal standards because they share very similar chemical and physical properties with their non-deuterated counterparts, yet are distinguishable by their mass. researchgate.net
This compound, with its molecular weight of 95.16 g/mol compared to 92.14 g/mol for natural toluene, is well-suited for this role. researchgate.netnih.gov While Toluene-d8 (B116792) is more commonly mentioned in standard methods for analyzing gasoline, the principle of using a deuterated analog applies directly to this compound. acs.org When a known quantity of this compound is added to a sample containing toluene, the ratio of the peak areas of the analyte to the internal standard in the mass chromatogram allows for precise quantification, minimizing errors that can arise during the analytical process. pcc.eu
Table 1: Comparison of Toluene and this compound for GC-MS Applications
| Property | Toluene (C₇H₈) | This compound (C₇H₅D₃) | Relevance in GC-MS |
|---|---|---|---|
| Molecular Weight | 92.14 g/mol | 95.16 g/mol | Allows for mass-based differentiation and quantification. |
| Boiling Point | ~110.6 °C | ~110 °C | Ensures similar chromatographic behavior (retention time). |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Similar solubility ensures consistent extraction and sample preparation. |
| Chemical Reactivity | Aromatic hydrocarbon | Aromatic hydrocarbon | Nearly identical chemical properties minimize analytical bias. |
This table is based on data from various sources. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The use of deuterated solvents is standard practice in ¹H NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. researchgate.netjournaldephysique.orgtue.nl While Toluene-d8 (perdeuterated toluene) is a common NMR solvent, this compound (specifically Toluene-α,α,α-d3) has been utilized in specialized research studies. researchgate.netjournaldephysique.orgtue.nlku.dk
For instance, relaxation time studies of toluene and its isotopic derivatives, including Toluene-α-d3, have been conducted to investigate the mechanisms controlling the relaxation process and the role of methyl group tunneling at low temperatures. researchgate.net Such fundamental studies contribute to a deeper understanding of molecular dynamics.
Environmental and Tracer Studies
The isotopic labeling of this compound makes it an excellent tracer for studying the fate and transport of toluene in the environment, particularly in the context of microbial degradation and source attribution in forensic investigations.
Understanding the natural attenuation of pollutants like toluene in contaminated environments is crucial for remediation strategies. Isotope fractionation, the preferential enzymatic reaction with lighter isotopes, provides a powerful tool to monitor biodegradation.
Research has shown that the initial step in the anaerobic degradation of toluene by many bacterial strains involves an enzymatic attack on the methyl group. When bacteria are grown in a mixture of non-labeled toluene and methyl-labeled this compound, significant hydrogen isotope fractionation effects are observed. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower reaction rate for the deuterated compound. By measuring the change in the isotopic ratio of the remaining toluene, researchers can confirm and quantify the extent of microbial degradation.
For example, studies with the bacterium Desulfobacterium cetonicum have demonstrated D/H isotope fractionation when grown with this compound and non-labeled toluene. The magnitude of this fractionation can vary between different microbial species and under different environmental conditions, providing insights into the specific degradation pathways at play.
Table 2: Isotope Fractionation in Microbial Toluene Degradation
| Bacterial Strain | Condition | Deuterated Toluene Used | Observed Isotope Fractionation |
|---|---|---|---|
| Pseudomonas putida mt-2 | Aerobic | Toluene-d8 and non-labeled toluene | High fractionation |
| Desulfobacterium cetonicum | Anaerobic | This compound and non-labeled toluene | Detectable D/H fractionation |
This table summarizes findings from studies on microbial degradation of toluene.
In environmental forensics, determining the source of a contaminant is often a key objective. Stable isotope analysis can be a powerful tool for this purpose. The isotopic signature of a contaminant can provide clues about its origin and the processes it has undergone in the environment.
While direct applications of this compound as a deliberately introduced tracer for source attribution are not widely documented, the principles of isotope ratio analysis are highly relevant. The natural isotopic composition of toluene can vary depending on its source (e.g., different petroleum products). Furthermore, as established in the previous section, microbial degradation leads to significant isotope fractionation. Therefore, by analyzing the isotopic composition of toluene at a contaminated site, it is possible to distinguish between different sources and to determine if the contaminant has been subject to biodegradation. An enrichment in the heavier isotopes (like deuterium in the residual toluene) would be indicative of microbial degradation.
Material Science and Surface Chemistry
The use of deuterated compounds is a valuable technique in material science, particularly in studies employing neutron scattering. This method is highly sensitive to the isotopic composition of the sample, and the substitution of hydrogen with deuterium provides a significant change in the neutron scattering length, which can be used to highlight specific components within a material or to study their dynamics.
While specific applications of this compound in material science and surface chemistry are not extensively documented, its utility can be inferred from studies using other deuterated forms of toluene. For instance, neutron scattering studies on glassy toluene have utilized ring-deuterated toluene to investigate the dynamics of the methyl group. In such experiments, selective deuteration helps to isolate the scattering signal from the part of the molecule of interest. This compound, with its deuterated methyl group, would be an ideal candidate for studies focusing specifically on the rotational and vibrational dynamics of this functional group in various materials, such as polymers or on surfaces.
Toluene itself is a widely used solvent in the fabrication of thin films and coatings. The use of a deuterated solvent like this compound could be advantageous in in-situ studies of film formation and solvent-polymer interactions using techniques like neutron reflectometry.
Surface Adsorption and Reactivity Studies on Metal Catalysts
The primary application of this compound in this domain is to investigate the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. Since deuterium is heavier than hydrogen, the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond. Consequently, C-D bonds are generally more difficult to break. By comparing the reaction rates and product distributions of toluene and this compound under identical conditions, scientists can determine whether the cleavage of a C-H bond in the methyl group is a rate-determining step in a catalytic cycle.
Detailed research findings on the surface adsorption and reactivity of this compound on metal catalysts are not extensively available in publicly accessible literature, which limits the creation of comprehensive data tables for various metal surfaces. However, the principles of its application are well-established in the field of physical organic chemistry and have been applied to related systems.
One notable area where deuterated toluene has been used to probe reaction mechanisms is in photocatalytic oxidation. For instance, studies have shown a significant kinetic isotope effect in the oxidation of toluene. In one such study, the yield of benzaldehyde (B42025) from the photocatalytic oxidation of toluene-h8 was found to be three times greater than that from toluene-d8 (which has deuterium atoms on the aromatic ring, though the principle applies to methyl-deuterated toluene as well for C-H bond cleavage at the methyl group). nrc.gov This large KIE provides strong evidence that the abstraction of a hydrogen atom from the methyl group is a crucial, rate-limiting step in the reaction pathway. nrc.gov The reaction is believed to proceed via the formation of a benzyl (B1604629) radical (C₆H₅CH₂•) after the initial hydrogen abstraction, which is then further oxidized. nrc.gov
While this example is from photocatalysis, the same principles are applied in heterogeneous catalysis on metal surfaces. Techniques such as Temperature-Programmed Desorption (TPD) and High-Resolution Electron Energy Loss Spectroscopy (HREELS) would be ideal for studying this compound on metal catalysts.
Temperature-Programmed Desorption (TPD): TPD experiments with this compound could reveal differences in desorption energies and decomposition temperatures compared to regular toluene. If the C-D bond is broken on the surface, the desorption profile of deuterium (D₂) would be observed at different temperatures compared to hydrogen (H₂) from toluene, providing information on the energy barrier for C-H(D) bond scission.
Vibrational Spectroscopy (HREELS/RAIRS): These techniques can identify the vibrational modes of adsorbed molecules. By analyzing the spectra of adsorbed this compound, researchers can determine its orientation on the metal surface and monitor the breaking of the C-D bonds by observing the disappearance of C-D stretching and bending modes and the appearance of new vibrational modes corresponding to reaction intermediates.
Q & A
Basic Research Question: How does Toluene-d3 function as an internal standard in NMR spectroscopy, and what methodological considerations are critical for its effective use?
Answer:
this compound is widely employed in NMR spectroscopy due to its deuterium substitution at three methyl positions, which eliminates proton signals that could interfere with analyte detection. Methodologically:
- Isotopic Purity : Ensure ≥99.8% deuterium enrichment to minimize residual proton signals .
- Solvent Compatibility : Verify chemical inertness with reactive analytes (e.g., organometallic compounds).
- Calibration : Use the residual proton signal (e.g., aromatic protons at ~7.1 ppm) for chemical shift referencing .
Advanced Consideration : For quantitative NMR, validate this compound’s stability under variable temperatures or pH using control experiments.
Basic Research Question: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
this compound shares hazards with its non-deuterated analog, including skin/eye irritation and flammability. Key protocols include:
- Ventilation : Use fume hoods to mitigate inhalation risks.
- PPE : Wear nitrile gloves and safety goggles.
- Storage : Keep in flame-resistant cabinets away from oxidizers, per GHS classifications (H315, H318) .
Advanced Consideration : For large-scale syntheses, implement gas detectors to monitor airborne concentrations and establish spill containment protocols.
Advanced Research Question: How can researchers resolve contradictions in reported vibrational frequencies of this compound across spectroscopic studies?
Answer:
Discrepancies in vibrational data (e.g., A1 mode at 438 cm⁻¹ vs. other reports) arise from experimental setups. Mitigation strategies:
- Cross-Validation : Compare Raman, IR, and computational (DFT) data to identify systematic errors .
- Sample Purity : Verify isotopic labeling integrity via mass spectrometry to rule out contamination .
- Environmental Controls : Document temperature and pressure conditions, as shifts in B2 modes (e.g., 331.4 cm⁻¹) are sensitive to phase changes .
Methodological Framework : Use a tripartite validation matrix (experimental, computational, literature) to isolate anomalies.
Advanced Research Question: How can this compound be integrated into reaction mechanism studies to track deuterium migration in organic synthesis?
Answer:
Deuterium labeling with this compound enables mechanistic elucidation via isotopic tracing:
- Synthetic Design : Use this compound as a deuterium source in Friedel-Crafts alkylation or Diels-Alder reactions.
- Analytical Tools : Employ GC-MS or LC-HRMS to monitor deuterium incorporation, adjusting ionization parameters to avoid fragmentation artifacts .
- Control Experiments : Compare kinetics of deuterated vs. non-deuterated substrates to infer hydrogen-transfer pathways.
Example : In metabolic studies, this compound’s methyl-d3 group was tracked in bacterial degradation pathways using mass spectral analysis of benzylsuccinate-d3 derivatives .
Basic Research Question: What are the best practices for validating isotopic purity in this compound batches used in kinetic isotope effect (KIE) studies?
Answer:
- Analytical Techniques : Use -NMR to quantify residual protons; integrate peaks at 2.09 ppm (CH group) to calculate deuteration efficiency .
- Batch Testing : Perform lot-specific analyses to ensure consistency, especially for KIE studies where even 1% proton contamination skews results.
- Supplier Documentation : Request certificates of analysis (CoA) detailing deuterium content and solvent residues.
Advanced Tip : For high-precision KIE, combine NMR with isotope-ratio mass spectrometry (IRMS).
Advanced Research Question: How can conflicting data on this compound’s solvent effects in photochemical reactions be reconciled?
Answer:
Discrepancies often stem from solvent deuteration’s impact on reaction thermodynamics:
- Experimental Replication : Standardize light sources (e.g., LED vs. laser wavelengths) and quantum yield measurements.
- Solvent Isotope Effects (SIE) : Compare reaction rates in this compound vs. Toluene-h8 to isolate deuterium’s electronic influence on excited-state pathways.
- Computational Modeling : Use TD-DFT to simulate deuteration effects on triplet energy transfer efficiency .
Case Study : In singlet oxygen generation, this compound’s lower vibrational quenching capacity alters reaction lifetimes versus protonated solvents.
Basic Research Question: What methodological steps ensure reproducibility when using this compound in solvent-dependent kinetic studies?
Answer:
- Degassing : Remove dissolved oxygen via freeze-pump-thaw cycles to prevent radical side reactions.
- Hydration Control : Store over molecular sieves to maintain anhydrous conditions.
- Temperature Calibration : Use NIST-traceable thermocouples, as viscosity differences in deuterated solvents affect heat transfer rates.
Advanced Consideration : For ultrafast kinetics, account for this compound’s altered dielectric constant (ε = 2.38 vs. 2.38 for Toluene-h8) in transition-state theory models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
